molecular formula C5H10ClF2N B1530781 2-(Difluoromethyl)pyrrolidine hydrochloride CAS No. 1781041-85-7

2-(Difluoromethyl)pyrrolidine hydrochloride

Cat. No.: B1530781
CAS No.: 1781041-85-7
M. Wt: 157.59 g/mol
InChI Key: RDIHQUJWAQSJNK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyrrolidine hydrochloride is a fluorinated organic compound characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyrrolidine hydrochloride typically involves the following steps:

  • Hydrochloride Formation: The resulting difluoromethylated pyrrolidine is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form difluoromethylated pyrrolidinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of difluoromethylated pyrrolidine derivatives with different functional groups.

  • Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Difluoromethylated pyrrolidinone derivatives.

  • Reduction Products: Difluoromethylated pyrrolidine derivatives with various functional groups.

  • Substitution Products: Substituted difluoromethylated pyrrolidines.

Scientific Research Applications

2-(Difluoromethyl)pyrrolidine hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of fluorinated heterocycles.

  • Biology: The compound has potential biological activity and can be used in the development of new pharmaceuticals.

  • Medicine: It may serve as a precursor for the synthesis of drugs with improved pharmacokinetic properties.

  • Industry: It is utilized in the production of fluorinated materials and chemicals with enhanced properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)pyrrolidine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include modulation of enzyme activity or inhibition of specific biochemical processes.

Comparison with Similar Compounds

2-(Difluoromethyl)pyrrolidine hydrochloride is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 2-(Fluoromethyl)pyrrolidine hydrochloride: Lacks the second fluorine atom, resulting in different reactivity and biological activity.

  • 2-(Trifluoromethyl)pyrrolidine hydrochloride: Contains an additional fluorine atom, leading to increased lipophilicity and potential biological activity.

  • 2-(Chloromethyl)pyrrolidine hydrochloride: Contains a chlorine atom instead of fluorine, resulting in different chemical behavior.

These compounds share the pyrrolidine core but differ in their substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

2-(difluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIHQUJWAQSJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Difluoromethyl)pyrrolidine hydrochloride
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2-(Difluoromethyl)pyrrolidine hydrochloride
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2-(Difluoromethyl)pyrrolidine hydrochloride
Reactant of Route 4
2-(Difluoromethyl)pyrrolidine hydrochloride
Reactant of Route 5
2-(Difluoromethyl)pyrrolidine hydrochloride
Reactant of Route 6
2-(Difluoromethyl)pyrrolidine hydrochloride

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